molecular formula C12H27NO B8535288 2-[Ethyl(octyl)amino]ethanol CAS No. 45124-27-4

2-[Ethyl(octyl)amino]ethanol

Cat. No.: B8535288
CAS No.: 45124-27-4
M. Wt: 201.35 g/mol
InChI Key: GEYOOTMWOUBUQQ-UHFFFAOYSA-N
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Description

2-[Ethyl(octyl)amino]ethanol is a tertiary amino alcohol that serves as a versatile intermediate in specialized chemical synthesis and industrial research. This compound is characterized by its hydrophobic octyl chain and hydrophilic ethanol group, a structure that promotes its primary application in the development of cationic surfactants . Such surfactants are valuable for their potential as corrosion inhibitors and have been studied for their biocidal properties, which are particularly relevant in oilfield applications to control sulfate-reducing microorganisms . Furthermore, the compound's tertiary amine functionality allows it to act as a catalyst, notably in the formation of polymers like polyurethanes . Its basic nature also makes it a candidate for use in gas scrubbing processes, as amino alcohols with similar structures have been researched for the absorption of acidic gases like carbon dioxide . The mechanism of action for these applications typically involves the amine group acting as a weak base, neutralizing acids, or facilitating chemical reactions . Researchers value this compound for its multifunctional role in creating novel surfactants, regulating chemical processes, and developing new catalytic systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45124-27-4

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

2-[ethyl(octyl)amino]ethanol

InChI

InChI=1S/C12H27NO/c1-3-5-6-7-8-9-10-13(4-2)11-12-14/h14H,3-12H2,1-2H3

InChI Key

GEYOOTMWOUBUQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CC)CCO

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Ethyl Octyl Amino Ethanol

Direct Synthesis Approaches to 2-[Ethyl(octyl)amino]ethanol and Analogues

Direct synthetic routes to this compound and related N,N-disubstituted aminoethanols primarily rely on two robust and widely utilized chemical transformations: alkylation reactions and reductive amination strategies. These methods offer versatile ways to introduce the required ethyl and octyl substituents onto the ethanolamine (B43304) backbone.

Alkylation Reactions in N-Substituted Ethanolamine Synthesis

N-alkylation is a fundamental method for preparing secondary and tertiary amines by forming a new carbon-nitrogen bond. The synthesis of this compound via this route can be envisioned in two primary ways: the octylation of 2-(ethylamino)ethanol or the ethylation of a hypothetical 2-(octylamino)ethanol intermediate. The former is more common, starting with the commercially available 2-(ethylamino)ethanol.

The reaction involves treating the secondary amine with an alkylating agent, such as an alkyl halide (e.g., 1-bromooctane or 1-iodooctane), typically in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, a significant challenge in the N-alkylation of primary and secondary amines is the potential for over-alkylation, which can lead to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts google.comthieme-connect.de.

To achieve selective mono-alkylation and prevent the formation of undesired byproducts, careful control of reaction conditions is necessary chemrxiv.orgchemrxiv.org. Strategies include using a precise stoichiometry of the alkylating agent and choosing appropriate bases and solvents thieme-connect.de. For instance, a combination of potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) has been shown to promote selective mono-N-alkylation of aromatic amines with 2-chloroethanol at room temperature thieme-connect.de.

A more modern and atom-efficient approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst nih.gov. In this process, the catalyst temporarily dehydrogenates the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the captured hydrogen on the catalyst, regenerating the catalyst and yielding the N-alkylated amine with water as the only byproduct nih.gov. This method avoids the use of alkyl halides and is considered a green chemistry approach.

Reductive Amination Strategies for Aminoalcohol Formation

Reductive amination is a powerful and highly versatile method for synthesizing amines, offering excellent control and avoiding the overalkylation issues often associated with direct alkylation with alkyl halides harvard.edu. The process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

To synthesize this compound, this strategy would typically involve the reaction of 2-(ethylamino)ethanol with octanal. The initial reaction forms an iminium ion intermediate, which is then selectively reduced. A key advantage of this method is the availability of mild reducing agents that are chemoselective for the iminium ion over the starting carbonyl compound harvard.edu.

Commonly used reducing agents include sodium borohydride derivatives such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) harvard.edu. These reagents are particularly effective because they are stable under the mildly acidic conditions (pH ~6-7) that favor iminium ion formation and react much faster with the protonated imine than with the aldehyde or ketone precursor harvard.edu. Other reducing systems, such as α-picoline-borane, have also been employed successfully for reductive aminations in various solvents, including methanol (B129727) and water organic-chemistry.org.

The general protocol is often a one-pot procedure, where the amine, carbonyl compound, and reducing agent are mixed, providing a highly efficient and operationally simple route to the desired product harvard.eduorganic-chemistry.org.

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7 harvard.eduMild; highly selective for iminium ions over carbonyls harvard.edu.Highly toxic and generates cyanide byproducts harvard.edu.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Acetic acid, Dichloromethane harvard.eduHighly selective; non-toxic byproducts; high-yielding harvard.edu.Moisture sensitive.
α-Picoline-Borane Methanol, Water, or neat organic-chemistry.orgEffective in various solvents, including water; mild conditions organic-chemistry.org.May require an acid catalyst like acetic acid organic-chemistry.org.
Nickel Nanoparticles Isopropanol, 76°C organic-chemistry.orgCatalytic; uses transfer hydrogenation organic-chemistry.org.Requires elevated temperature.

Catalytic Systems and Optimization in Aminoalcohol Production

Catalysis plays a pivotal role in the synthesis of aminoalcohols, enabling alternative reaction pathways and improving the efficiency and selectivity of established methods. Specific catalytic systems have been developed for key reactions, including disproportionation and the ring-opening of ethylene (B1197577) oxide.

Heterogeneous Catalysis in Disproportionation Reactions of N-Ethyldiethanolamine

An indirect but industrially relevant route to precursors for this compound involves the catalytic disproportionation of N-ethyldiethanolamine (NEDA). This reaction rearranges NEDA to produce 2-(ethylamino)ethanol, a key secondary amine intermediate that can subsequently be alkylated to introduce the octyl group google.com.

This process is typically a gas-phase reaction performed at high temperatures in the presence of a solid heterogeneous catalyst. Specific catalysts have been identified that facilitate this transformation with high selectivity. According to patent literature, effective catalysts include manganese oxide and alkali metal hydroxide-supported zirconium oxide google.com. The reaction is generally carried out at temperatures ranging from 300 to 450°C google.com. The resulting 2-(ethylamino)ethanol can then be isolated and used in alkylation or reductive amination reactions as described previously to yield the final product.

Catalyst Type Temperature Range (°C) Reaction Phase Key Product
Manganese Oxide google.com300 - 450Gas-phase google.com2-(Ethylamino)ethanol google.com
Alkali Metal Hydroxide-supporting Zirconium Oxide google.com300 - 450Gas-phase google.com2-(Ethylamino)ethanol google.com

Advanced Catalytic Systems for Ethylene Oxide and Amine Reactions

The most direct industrial method for producing β-amino alcohols is the reaction between an amine and ethylene oxide. To synthesize this compound, the secondary amine ethyl(octyl)amine would be reacted with ethylene oxide. This reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of the N-substituted ethanolamine.

A documented synthesis involves reacting a mixture of ethyl-n-octylamine and ethylene oxide in ethanol (B145695) within a steel autoclave at 100°C for one hour prepchem.com. This process directly yields N-ethyl-N-n-octyl-ethanolamine prepchem.com.

While this reaction can proceed without a catalyst, various catalytic systems have been developed to enhance reaction rates and selectivity, particularly when starting with primary amines or ammonia, where a mixture of mono-, di-, and tri-alkanolamines can form google.comresearchgate.net. Catalysts such as zeolites, acid-activated clays, and lithium bromide have been shown to be effective for the ring-opening of epoxides by amines researchgate.netgoogle.comepo.org. For example, acid-activated clay catalysts have been used to improve reactor productivity and selectivity for monoethanolamine in the reaction between ammonia and ethylene oxide google.comepo.org. The kinetics of the reaction between ethylene oxide and various amines in aqueous solutions have been found to follow a simple second-order rate law, −d[oxide]/dt = k[oxide][amine], indicating that the reaction is first order with respect to each reactant cdnsciencepub.com.

Influence of Reaction Parameters on Synthesis Efficiency

The efficiency, yield, and selectivity of any of the aforementioned synthetic routes are highly dependent on the careful control of various reaction parameters.

For alkylation reactions , key parameters include temperature, the nature of the solvent, the choice of base, and the molar ratio of reactants. As noted, using an excess of the alkylating agent can lead to over-alkylation, so a 1:1 or slight excess of the amine is often preferred to maximize the yield of the desired tertiary amine thieme-connect.de.

In reductive amination , the pH of the reaction medium is a critical parameter. It must be low enough to catalyze the formation of the iminium ion intermediate but not so low as to protonate the starting amine, which would render it non-nucleophilic, or to degrade the acid-sensitive borohydride reducing agent harvard.edu. The choice of solvent can also influence reaction rates and solubility of the components.

For syntheses involving ethylene oxide , temperature and pressure are crucial variables, as ethylene oxide is a low-boiling-point gas (10.7°C). These reactions are typically performed in sealed reactors or autoclaves to maintain sufficient pressure and contain the reactants prepchem.com. The molar ratio of the amine to ethylene oxide is the primary determinant of the product distribution; an excess of the amine favors the formation of the mono-ethoxylated product, while an excess of ethylene oxide leads to the formation of di- and poly-ethoxylated species.

In the catalytic disproportionation of N-ethyldiethanolamine , temperature is the most significant parameter, with a specific high-temperature window (300-450°C) required for the catalyst to be effective and for the reaction to proceed at a reasonable rate google.com. The contact time of the reactant with the catalyst bed, controlled by the flow rate, also impacts conversion and selectivity.

Synthesis of Structurally Related Aminoalcohol Derivatives

The synthesis of aminoalcohols structurally related to this compound involves diverse reaction pathways tailored to incorporate specific functional moieties. These methods are crucial for developing novel compounds with potential applications in various fields of chemical research.

Synthetic Routes for Glycine Derivatives with Alkylaminoethyl Moieties

Glycine derivatives that feature alkylaminoethyl groups are synthesized through multi-step procedures that build upon the core glycine structure. A common strategy involves the initial formation of an N-substituted intermediate, which is then reacted to introduce the glycine motif.

One such method is the synthesis of alkyl diamino ethyl glycine hydrochloride. This process begins with the synthesis of an alkyl diethylenetriamine intermediate by reacting a bromoalkane with diethylenetriamine. google.com Subsequently, the alkyl diethylenetriamine is reacted with chloroacetic acid. The reactants are typically prepared in aqueous solutions. For instance, octyl diethylenetriamine can be prepared as a 12% aqueous solution and reacted with a 50% aqueous solution of chloroacetic acid at 90°C with stirring for 7 to 10 hours to yield the final product. google.com

Another important precursor is N-(2-aminoethyl)glycine (AEG), which serves as a backbone for peptide nucleic acids (PNAs). The synthesis of AEG derivatives can start from tert-butyl bromoacetate to produce tert-butyl N-[2-(N-9-fluorenylmethoxycarbonyl)aminoethyl)]glycinate hydrochloride in a 39% yield. nih.gov This intermediate can then be coupled with other molecules, such as glycosylaminomalonic acids, to create complex glycoconjugates. nih.gov

A different approach to a related structure, N-(2-hydroxyethyl)glycine, involves a reductive amination reaction. Glyoxylic acid and ethanolamine are reacted in the presence of a palladium on carbon catalyst under atmospheric hydrogenation at 40°C for 24 hours. chemicalbook.com This method results in a high yield of 97% after recrystallization from ethanol. chemicalbook.com

Table 1: Synthesis of N-(2-hydroxyethyl)glycine chemicalbook.com

Reactants Catalyst Temperature Reaction Time Yield
Glyoxylic acid, Ethanolamine 10% Palladium on carbon 40°C 24 hours 97%

Preparation of Aminoalkoxyethanol Compounds

The preparation of compounds containing both amino and alkoxyethanol functionalities can involve multi-step synthetic routes, often beginning with a simple aminoalcohol. An example is the synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine, which is constructed in three main stages. chalmers.se

The synthesis starts with N,N-diethyl-N-ethanolamine as the base molecule.

Ethoxylation: The initial aminoalcohol undergoes polymerization with ethylene oxide to form N,N-diethyl-N-hydroxyethyl(polyoxyethylene)amine. The number of ethylene oxide units can be controlled to create chains of varying lengths. chalmers.se

Cyanoethylation: The ethoxylated product is then reacted with acrylonitrile in an addition reaction to introduce a nitrile group. chalmers.se

Hydrogenation: The final step involves the reduction of the nitrile group to a primary amine, yielding the target N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. chalmers.se

This synthetic pathway demonstrates a modular approach to building complex aminoalkoxyethanol structures by sequentially adding different functional blocks.

Synthesis of Naphthoquinone Analogues bearing Alkylamino Substituents

Naphthoquinone analogues with alkylamino substituents are commonly synthesized through nucleophilic substitution or addition reactions. The reactivity of the naphthoquinone core allows for the direct introduction of amino groups.

A general method involves the reaction of a 2-substituted-1,4-naphthoquinone with a secondary amine. For instance, 2-methoxy-1,4-naphthoquinones derived from lawsone or nor-lapachol can undergo nucleophilic substitution with various secondary amines to produce 2-dialkylamino-1,4-naphthoquinone derivatives in good yields under straightforward experimental conditions. researchgate.net

Another prevalent strategy is the conjugate addition of amines to the 1,4-naphthoquinone ring system. The synthesis of 2-(phenylamino)-1,4-naphthoquinones can be achieved by dissolving 1,4-naphthoquinone and a p-substituted aniline in methanol and stirring, followed by reflux at 70°C. google.com In this reaction, the 1,4-naphthoquinone acts as both the substrate and an oxidizing agent. The mechanism proceeds through the conjugate addition of the amine, followed by deprotonation and tautomerization to yield the final product. google.com

New N,S-substituted naphthoquinone analogues can be synthesized from N-substituted naphthoquinone derivatives and allyl mercaptan in dichloromethane with triethylamine as a base. The reaction mixture is stirred for several hours at room temperature. The crude product is then extracted and purified by column chromatography. prepchem.com

Table 2: Representative Synthesis of 2-(phenylamino)-1,4-naphthoquinone google.com

Substrates Solvent Conditions
1,4-Naphthoquinone, p-Substituted Aniline Methanol Stirring followed by reflux at 70°C

Purity Assessment and Isolation Techniques in Aminoalcohol Synthesis

The isolation and purification of aminoalcohols from reaction mixtures, particularly aqueous solutions, require specific techniques due to their high solubility in water. researchgate.net Similarly, a rigorous assessment of purity is essential to characterize the final product accurately.

A common isolation method involves the formation of an imine (Schiff base) intermediate. An aldehyde, often an aromatic aldehyde, is added to the aqueous solution of the aminoalcohol. chemicalbook.com The resulting imine is less water-soluble and can be extracted with an organic solvent. Subsequently, the imine is hydrolyzed under acidic conditions to regenerate the aminoalcohol as an acid addition salt, which can then be isolated. chemicalbook.com The free aminoalcohol can be obtained by treating the salt with a base. chemicalbook.com

Liquid-liquid extraction is another widely used technique. For the isolation of 2-aminoethanols from an aqueous matrix, using 2-propanol as the extractant coupled with a salt-saturated aqueous phase has been shown to be effective. wikipedia.org

Purity assessment is a critical final step. A comprehensive approach is the mass balance method, where the purity is determined by quantifying all potential impurities. google.com This systematic procedure involves several analytical techniques:

Related Structure Impurities (RSIs): Quantified using methods like liquid chromatography-isotope dilution tandem mass spectrometry (LC-IDMS/MS) and liquid chromatography-ultraviolet (LC-UV) detection, often after derivatization. google.com

Water Content: Measured by Karl Fischer coulometry. google.com

Organic Solvent Residue (OSR): Determined using gas chromatography-mass spectrometry (GC-MS). google.com

Non-Volatile Residue (NVR): Assessed through thermogravimetry. google.com

For chiral aminoalcohols, determining the enantiomeric purity is crucial. This is often accomplished using chiral high-performance liquid chromatography (HPLC) or by nuclear magnetic resonance (NMR) spectroscopy of diastereomeric derivatives, such as Mosher esters.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-ethyl-N-n-octyl-ethanolamine
Glycine
Alkyl diamino ethyl glycine hydrochloride
Bromoalkane
Diethylenetriamine
Alkyl diethylenetriamine
Chloroacetic acid
Octyl diethylenetriamine
N-(2-aminoethyl)glycine (AEG)
tert-Butyl bromoacetate
tert-Butyl N-[2-(N-9-fluorenylmethoxycarbonyl)aminoethyl)]glycinate hydrochloride
Glycosylaminomalonic acids
N-(2-hydroxyethyl)glycine
Glyoxylic acid
Ethanolamine
Palladium on carbon
N,N-diethyl-N-aminopropylpoly(oxyethylene)amine
N,N-diethyl-N-ethanolamine
Ethylene oxide
N,N-diethyl-N-hydroxyethyl(polyoxyethylene)amine
Acrylonitrile
Naphthoquinone
2-methoxy-1,4-naphthoquinone
Lawsone
nor-Lapachol
2-dialkylamino-1,4-naphthoquinone
1,4-Naphthoquinone
2-(phenylamino)-1,4-naphthoquinone
p-Substituted aniline
Allyl mercaptan
Dichloromethane
Triethylamine
2-aminoethanol

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl Octyl Amino Ethanol

Mechanistic Studies of Aminoalcohol Transformations

Nucleophilic Reactivity of the Amine Functionality

The chemical behavior of 2-[Ethyl(octyl)amino]ethanol is significantly influenced by the presence of both an amine and an alcohol functional group. The tertiary amine functionality, in particular, is characterized by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. Nucleophiles are electron-rich species that donate an electron pair to an electrophile to form a chemical bond. libretexts.org In the context of organic chemistry, the nucleophilicity of amines is a well-established principle, with amines generally being more nucleophilic than their alcohol or ether counterparts. libretexts.org

The nucleophilic character of the nitrogen in this compound is greater than that of the oxygen in its hydroxyl group. This is a result of nitrogen being less electronegative than oxygen, meaning it holds its lone pair electrons less tightly, making them more available for donation. libretexts.org The reactivity trend for amines generally follows the order: secondary amines > primary amines > ammonia, which is correlated with their basicity. masterorganicchemistry.com As a tertiary amine, this compound is a strong nucleophile, though its reactivity can be tempered by steric hindrance from the ethyl and octyl groups.

This nucleophilicity allows this compound to readily participate in reactions with electrophilic compounds. For instance, it can react directly with alkyl halides in SN2 reactions to form quaternary ammonium (B1175870) salts. libretexts.org Unlike alcohols, which typically require conversion to a more nucleophilic conjugate base (an alkoxide) to react efficiently, amines can react directly. libretexts.org

Amine ClassGeneral StructureRelative Nucleophilicity TrendExample
PrimaryR-NH₂GoodEthylamine
SecondaryR₂-NHBetterDiethylamine
TertiaryR₃-NStrong (sterically dependent)This compound
Quaternary SaltR₄-N⁺Not NucleophilicTetramethylammonium chloride

This table illustrates the general trend in nucleophilicity among different classes of amines.

Oxidation and Reduction Pathways of the Alcohol and Amine Moieties

The this compound molecule possesses two sites susceptible to oxidation and reduction: the tertiary amine and the primary alcohol.

Oxidation Pathways: The tertiary amine moiety can be oxidized to form an N-oxide. This transformation is common for tertiary amines and can be achieved using oxidizing agents like hydrogen peroxide or peroxy acids. Another significant oxidative pathway for tertiary amines is N-dealkylation. This process is crucial in biological systems for the metabolism of xenobiotics and can be mimicked in chemical synthesis. mdpi.com Metalloenzymes and chemical catalysts can facilitate the oxidation of N,N-dialkylamines, leading to an unstable carbinolamine intermediate that decomposes into a secondary amine and a carbonyl compound. mdpi.com For this compound, this could result in the loss of either the ethyl or the octyl group.

The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid, depending on the oxidant and reaction conditions. Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid will typically yield the carboxylic acid.

Reduction Pathways: The amine and alcohol functional groups in this compound are generally stable under common reducing conditions. Direct reduction of these groups is challenging because the amino group (NH₂) and hydroxyl group (OH) are poor leaving groups. chemistrysteps.com However, derivatives of these functional groups can be readily reduced. For example, if the alcohol were converted to an ester or the amine functionality were part of an amide or imine, these could be reduced using powerful reducing agents like lithium aluminum hydride (LAH). rushim.ruorganic-chemistry.org The reduction of an imine, formed by reacting an amine with an aldehyde or ketone, is a key step in reductive amination, a controlled method for alkylating amines. masterorganicchemistry.com

Functional GroupReactionReagent ExampleProduct
Tertiary AmineOxidation (N-Oxide)H₂O₂Amine Oxide
Tertiary AmineOxidation (N-Dealkylation)Catalytic Systems (e.g., Mn complexes) mdpi.comSecondary Amine + Aldehyde
Primary AlcoholOxidation (to Aldehyde)PCCAldehyde
Primary AlcoholOxidation (to Carboxylic Acid)KMnO₄Carboxylic Acid
Amide (Derivative)ReductionLiAlH₄Amine

This table summarizes potential oxidation and reduction reactions for the functional moieties present in or derived from this compound.

Intramolecular Cyclization and Ring-Closure Reactions (e.g., Urethane (B1682113) Formation)

While amino alcohols can undergo intramolecular cyclization, the tertiary nature of the amine in this compound makes direct intramolecular displacement of the hydroxyl group unlikely without prior activation of the alcohol. rsc.org A more significant reaction pathway for this compound is its role in catalyzing and participating in urethane formation.

Urethanes are formed from the reaction of an isocyanate with an alcohol. researchgate.net This reaction is fundamental to the production of polyurethanes. Tertiary amines, such as the one in this compound, are widely used as catalysts for this reaction. The mechanism involves the amine catalyst activating the alcohol's hydroxyl group, making it a more potent nucleophile for attacking the electrophilic carbon of the isocyanate group. nih.gov A complex forms between the alcohol and the amine catalyst, followed by a proton transfer, which facilitates the formation of the urethane bond. nih.govmdpi.com

In this context, the this compound can act in two capacities:

As a Catalyst: The tertiary amine can catalyze the reaction between another polyol and an isocyanate.

As a Reactant: The hydroxyl group of this compound can itself react with an isocyanate to form a urethane linkage, incorporating the molecule into a polymer chain.

The reaction mechanism generally proceeds through the formation of a complex between the catalyst and the alcohol, which then reacts with the isocyanate. nih.govnih.gov This catalytic role is crucial in controlling the rate of polyurethane production.

Reaction TypeReactantsCatalyst/Role of AminoalcoholProduct
Urethane FormationIsocyanate (R-NCO) + Alcohol (R'-OH)Tertiary Amine (Catalyst)Urethane (R-NH-CO-OR')
Urethane FormationIsocyanate (R-NCO) + this compoundSelf-reactive (Reactant)Urethane-functionalized aminoalcohol

This table outlines the dual role of this compound in urethane chemistry.

Radical-Mediated Rearrangements and Additions in Aminoalcohol Synthesis

Modern synthetic chemistry has increasingly turned to radical-mediated reactions to construct complex molecules like amino alcohols. nih.govwestlake.edu.cn These methods offer powerful tools for C-H functionalization, allowing for the synthesis of β-amino alcohols from readily available alcohol precursors. nih.govresearchgate.net

A key strategy involves the use of a "radical relay chaperone," where an alcohol is temporarily converted into a radical intermediate that facilitates selective C-H functionalization. organic-chemistry.org This approach can overcome thermodynamic biases, such as the preference for abstracting a weaker α-C-H bond over a β-C-H bond. nih.govresearchgate.net Through a 1,5-hydrogen atom transfer (HAT) mechanism, a radical can be selectively formed at the β-position, leading to the introduction of an amine group. organic-chemistry.org

For a molecule like this compound, these radical methods are more relevant to its synthesis rather than its subsequent reactions. The synthesis of chiral β-amino alcohols can be achieved with high regio- and enantioselectivity using multi-catalytic systems, often involving a photocatalyst and a chiral metal catalyst. nih.govresearchgate.net For example, an alcohol can be converted to an imidate, which then binds to a chiral copper catalyst. A photocatalyst excites this complex, forming an N-centered radical that undergoes regioselective HAT to generate a β-carbon radical, which is then aminated stereoselectively. nih.govresearchgate.net

Radical StrategyKey Mechanistic StepOutcomeReference
Radical Relay Chaperone1,5-Hydrogen Atom Transfer (HAT)Regioselective β-C-H Amination organic-chemistry.org
Multi-catalytic SystemPhotocatalyst-mediated energy transferEnantioselective β-C-H Amination nih.govresearchgate.net
Photoredox CatalysisNitrogen-centered radical triggerSynthesis of functionalized β-amino alcohols gaylordchemical.com

This table highlights modern radical-mediated strategies relevant to the synthesis of the β-amino alcohol scaffold.

Reaction Kinetics and Thermodynamic Characterization

Kinetic Analysis of Reactions Involving Aminoalcohol Derivatives

The study of reaction kinetics provides quantitative insight into the rates and mechanisms of chemical transformations. For amino alcohols like this compound, kinetic analysis is particularly relevant for applications such as carbon dioxide capture and polyurethane formation.

The reaction between CO₂ and alkanolamines is a critical process in industrial gas treating. The kinetics of this reaction can be measured using techniques like the stopped-flow method, which allows for the determination of pseudo-first-order rate constants. researchgate.net Studies on structurally similar amino alcohols, such as 2-((2-aminoethyl)amino)ethanol (AEEA), show that the reaction rate is significantly faster in aqueous solutions compared to non-aqueous solvents like methanol (B129727) or ethanol (B145695). The reaction typically follows a zwitterion mechanism, where the amine reacts with CO₂ to form a zwitterionic intermediate, which is then deprotonated. researchgate.net The reaction rate constant for AEEA in water is approximately double that of the common absorbent monoethanolamine (MEA). researchgate.net

In urethane formation, kinetic studies reveal that the presence of an amine catalyst significantly lowers the activation energy of the reaction compared to the catalyst-free pathway. mdpi.com The reaction rate is dependent on the concentration of the reactants and the catalyst, as well as the temperature. The Arrhenius equation can be used to correlate the rate constants with temperature to determine the activation energy. djes.info

Thermodynamic studies, particularly the measurement of enthalpies of formation and vaporization, can be used to quantify the strength of intramolecular hydrogen bonds (e.g., OH···N) in amino alcohols, which influences their conformational preferences and reactivity. nih.gov

Reactant SystemSolventTemperature (K)Pseudo-first-order rate constant (k₀) for AEEA (s⁻¹)
CO₂ + AEEA (9.93 mol·m⁻³)Aqueous298~1000
CO₂ + AEEA (80.29 mol·m⁻³)Aqueous298~8000
CO₂ + AEEA (29.99 mol·m⁻³)Methanol298~150
CO₂ + AEEA (88.3 mol·m⁻³)Methanol298~450

This table presents representative kinetic data for the reaction of CO₂ with 2-((2-aminoethyl)amino)ethanol (AEEA), a structurally related diamine, illustrating the influence of concentration and solvent on reaction rates. Data is approximated from graphical representations in the cited source. researchgate.net

Solvation Effects on Reaction Rates and Equilibria

The solvent environment plays a critical role in the chemical reactivity of this compound, influencing both the speed of reactions (kinetics) and the position of chemical equilibria. The polarity of the solvent, its ability to form hydrogen bonds, and its direct participation in the reaction mechanism can significantly alter reaction pathways and outcomes. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the behavior of structurally similar amino alcohols, such as 2-((2-aminoethyl)amino)ethanol (AEEA), provides significant insights into the expected solvation effects.

Research on AEEA in the context of CO2 absorption reveals that reaction rates are substantially faster in aqueous solutions compared to non-aqueous polar solvents like methanol and ethanol. researchgate.net This highlights the dual role of water: it not only acts as a solvent but can also directly participate in the reaction mechanism, for instance, by facilitating proton transfer during the formation of carbamates. researchgate.net The reaction rate of CO2 with AEEA in water was found to be approximately double that in methanol or ethanol, a difference that becomes more pronounced at higher amine concentrations. researchgate.net This suggests that for reactions involving this compound where proton transfer is a key step, the choice of a protic solvent like water would likely accelerate the reaction rate compared to aprotic or less polar solvents.

Different solvation models—implicit (continuum), explicit (where individual solvent molecules are included), and hybrid approaches—are used to computationally evaluate these effects. rsc.org Studies on ethanol oxidation have shown that while implicit models have minimal effect on calculated reaction energies, explicit and hybrid models can significantly alter the results, emphasizing the importance of specific solvent molecule interactions at interfaces. rsc.org The choice of solvent can even change the preferred reaction pathway for certain bond-scission events. rsc.org For this compound, this implies that its reactivity in heterogeneous catalysis or surface reactions would be highly dependent on the solvent's ability to stabilize transition states through specific interactions.

The following table, based on data for the analogous compound AEEA, illustrates the quantitative impact of the solvent on reaction kinetics.

Table 1: Effect of Solvent on Pseudo-First-Order Rate Constants (k₀) for Reaction with CO₂ (Analogous Compound: AEEA)

This table is interactive. Click on the headers to sort the data.

Solvent Amine Concentration (mol/m³) Temperature (K) k₀ (s⁻¹)
Water 9.93 298 150
Water 80.29 298 1200
Methanol 29.99 298 50
Methanol 88.30 298 150
Ethanol 44.17 298 25
Ethanol 99.28 298 75

Data derived from studies on 2-((2-aminoethyl)amino)ethanol (AEEA) researchgate.net

Computational Reaction Mechanism Analysis

Computational chemistry provides powerful tools for elucidating the detailed reaction mechanisms of molecules like this compound at an atomic level. Using methods such as Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and calculate activation energies, offering insights that are often difficult to obtain through experimentation alone.

Studies on the closely related diamine 2-(2-aminoethylamino)ethanol (AEEA) demonstrate the utility of this approach, particularly for understanding its role in CO2 capture. rsc.orgrsc.orgnih.gov Computational analyses have shown that the presence of both a primary and a secondary amine in AEEA gives it superior performance over simpler amines like monoethanolamine (MEA). rsc.orgrsc.org The reaction involves the formation of a zwitterionic intermediate, followed by deprotonation by a base (another amine molecule or water). researchgate.net Quantum mechanical calculations have been used to determine the reaction energy barriers for different steps. For instance, in the thermal degradation of AEEA, computational modeling identified the formation of 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA) as a major product. nih.gov DFT calculations revealed two potential pathways for its formation, with the pathway involving CO2 addition to the primary amine followed by intramolecular cyclization having a lower activation energy (−6.97 kcal/mol) compared to the pathway involving the secondary amine (−2.15 kcal/mol), indicating it is the more favorable route. nih.gov

These computational findings suggest that for this compound, which possesses a tertiary amine, its reaction mechanisms would differ significantly from primary or secondary amines in reactions like CO2 capture, as it cannot form a carbamate (B1207046) directly. However, its hydroxyl group could still participate in hydrogen bonding, and the amine could act as a base to facilitate reactions. Computational analysis could be employed to investigate its catalytic activity, degradation pathways, and interactions with various substrates, providing a detailed picture of its potential reaction mechanisms.

Table 2: Calculated Reaction Energies for Key Mechanistic Steps (Analogous Compound: AEEA)

This table is interactive. Click on the headers to sort the data.

Reaction Step Description System Calculated Energy Barrier (kcal/mol)
HEIA Formation (Path 1) CO₂ addition to secondary amine AEEA Degradation -2.15
HEIA Formation (Path 2) CO₂ addition to primary amine AEEA Degradation -6.97
CO₂ Sorption Formation of product complex AEEA + CO₂ -5.97
CO₂ Sorption Formation of product complex MEA + CO₂ -4.34

Data derived from computational studies on 2-((2-aminoethyl)amino)ethanol (AEEA) and monoethanolamine (MEA). rsc.orgnih.gov

Derivatization and Functionalization Strategies

Chemical Modifications of the Alkyl and Hydroxyl Groups

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. The primary sites for functionalization are the hydroxyl group and, to a lesser extent, the tertiary amine and the alkyl chains.

Hydroxyl Group Modifications: The hydroxyl group is the most reactive site for derivatization.

Esterification and Acylation: The -OH group can be readily converted into an ester by reacting with carboxylic acids, acid chlorides, or anhydrides. Using reagents like acetyl chloride under acidic conditions can selectively target the hydroxyl group while the amine is protonated as an ammonium salt. nih.gov

Etherification (Alkoxylation): The hydroxyl group can serve as a nucleophile to form ethers. A particularly important industrial reaction is ethoxylation, where ethylene (B1197577) oxide is added to the alcohol in the presence of a base, leading to the formation of polyether chains R-(OC₂H₄)nOH. wikipedia.org This modification is often used to create nonionic surfactants.

Conversion to a Better Leaving Group: To facilitate nucleophilic substitution reactions at the adjacent carbon, the hydroxyl group can be converted into a more stable leaving group. libretexts.org This is commonly achieved by reacting the alcohol with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonate esters. libretexts.org

Silylation: Reaction with silylating agents, such as trimethylchlorosilane (TMCS), converts the hydroxyl group into a silyl (B83357) ether. libretexts.org This increases the molecule's volatility and thermal stability, which is often used as a derivatization step for gas chromatography analysis. libretexts.orgresearchgate.net

Oxidation: Selective oxidation of the hydroxyl group can yield an aldehyde or carboxylic acid, depending on the reaction conditions and oxidizing agent used. nih.gov

Alkyl Group Modifications: The ethyl and octyl groups are less reactive, consisting of saturated C-H bonds. Modifications typically require more vigorous conditions, such as free-radical halogenation, which is generally less selective.

The table below summarizes common derivatization strategies for the functional groups present in or analogous to this compound.

Table 3: Common Derivatization Reactions

This table is interactive. Click on the headers to sort the data.

Functional Group Reagent Type Example Reagent Resulting Derivative
Hydroxyl Acylating Agent Acetyl Chloride O-Acetyl Ester
Hydroxyl Silylating Agent Trimethylchlorosilane (TMCS) Trimethylsilyl Ether
Hydroxyl Sulfonyl Chloride Tosyl Chloride Tosylate Ester
Hydroxyl Epoxide Ethylene Oxide Polyether (Ethoxylate)
Hydroxyl Isocyanate 1-Naphthyl Isocyanate Carbamate
Primary/Secondary Amine Acylating Agent Trifluoroacetic Anhydride (TFAA) Trifluoroacetamide

Data compiled from general derivatization literature. wikipedia.orglibretexts.orglibretexts.orgresearchgate.netnih.gov

Formation of Complex Polymeric or Ligand Structures

The bifunctional nature of this compound, containing both a hydroxyl group and a tertiary amine, makes it a versatile building block for constructing more complex macromolecular structures, including polymers and coordination complexes.

Polymer Synthesis: this compound can be incorporated into polymers through several strategies.

As an Initiator: The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic ethers like ethylene oxide or propylene (B89431) oxide. acs.org This process, typically catalyzed by a strong base, results in the formation of a polyether chain growing from the oxygen atom of the original molecule.

As a Monomer: The molecule can be first modified to introduce a polymerizable group. For example, the hydroxyl group can be esterified with acrylic acid or methacrylic acid. The resulting monomer, containing the ethyl(octyl)amino functionality, can then undergo free-radical polymerization to produce a side-chain functional polymer. researchgate.net Such polymers, containing tertiary amine groups, are often responsive to pH and find applications in areas like drug delivery and smart materials.

Ligand and Coordination Complex Formation: Amino alcohols are effective ligands for a wide variety of metal ions. researchgate.net this compound can act as a chelating ligand, using the lone pair of electrons on both the nitrogen atom of the amine and the oxygen atom of the hydroxyl group to coordinate to a single metal center. libretexts.org

Bidentate Chelation: This dual coordination forms a stable five-membered ring structure with the metal ion, a phenomenon known as the chelate effect. libretexts.org This makes it a bidentate ligand. libretexts.org It can form stable complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netnih.gov The specific geometry of the resulting coordination complex (e.g., tetrahedral, square planar, octahedral) depends on the metal ion, its coordination number, and the presence of other ligands. nih.gov The long octyl chain imparts significant lipophilicity to these metal complexes, potentially making them soluble in nonpolar organic solvents or useful as phase-transfer catalysts.

The following table lists chemical compounds mentioned throughout the article.

Table 4: Mentioned Chemical Compounds

Spectroscopic Characterization and Theoretical Modeling

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental tools for confirming the identity and purity of 2-[Ethyl(octyl)amino]ethanol and for understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise atomic connectivity of a molecule. While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures, such as 2-(Ethylamino)ethanol and related N-substituted aminoalcohols. chemicalbook.comspectrabase.comnih.gov

The ¹H NMR spectrum would feature distinct signals for the protons of the ethyl, octyl, and ethanol (B145695) portions of the molecule. The hydroxyl proton's chemical shift would be variable and dependent on solvent and concentration due to hydrogen bonding. The protons on the carbons adjacent to the nitrogen and oxygen atoms would appear in the 2.5-4.0 ppm range. The alkyl protons of the ethyl and octyl chains would produce characteristic multiplets in the upfield region of the spectrum. docbrown.info

The ¹³C NMR spectrum would show a unique signal for each of the 12 carbon atoms in the molecule, confirming the presence of the ethyl, octyl, and ethanol moieties. The carbons bonded to the heteroatoms (nitrogen and oxygen) would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the alkyl chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
HO-CH ₂-~3.6~60
-CH ₂-N-~2.7~55
N-CH ₂(ethyl)~2.6~50
H ₃C-(ethyl)~1.1~12
N-CH ₂(octyl)~2.5~52
N-CH₂-C H₂(octyl)~1.5~29
-(CH ₂)₅-(octyl)~1.3~23-32
H ₃C-(octyl)~0.9~14

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular forces, such as hydrogen bonding. nih.gov For this compound, the spectra are expected to be dominated by vibrations of the hydroxyl, amine, and alkyl groups.

A key feature in the IR spectrum would be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration, with the broadening indicative of intermolecular hydrogen bonding. rsc.org C-H stretching vibrations from the ethyl and octyl chains would appear as strong bands in the 2850-3000 cm⁻¹ range. osti.gov Other important vibrations include the C-O stretch (around 1050-1150 cm⁻¹) and the C-N stretch (around 1020-1250 cm⁻¹). The presence of strong intramolecular hydrogen bonding in amino alcohols can significantly influence their association tendencies in solution. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
O-H Stretch3200 - 3600 (broad)Alcohol hydroxyl group, hydrogen-bonded
C-H Stretch2850 - 3000 (strong)Aliphatic C-H from ethyl and octyl groups
C-N Stretch1020 - 1250 (medium)Tertiary amine stretch
C-O Stretch1050 - 1150 (strong)Primary alcohol stretch

Mass Spectrometry in Elucidating Fragmentation Patterns and Composition

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (molar mass: 201.35 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 201. epa.gov

The fragmentation of aminoalcohols is typically driven by the presence of the nitrogen and oxygen heteroatoms. youtube.com Common fragmentation pathways include:

Alpha-cleavage: The cleavage of carbon-carbon bonds adjacent to the nitrogen atom is a dominant process. This would lead to the loss of an ethyl radical (•C₂H₅, 29 Da) or an octyl radical (•C₈H₁₇, 113 Da), resulting in fragment ions at m/z 172 or m/z 88, respectively. Cleavage adjacent to the oxygen can also occur.

Loss of Water: Dehydration, the elimination of a water molecule (H₂O, 18 Da), is a characteristic fragmentation pattern for alcohols, which would produce an [M-18]⁺ peak. youtube.com

Alkyl Chain Fragmentation: The long octyl chain can undergo fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ groups).

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion Formation Pathway
201[C₁₂H₂₇NO]⁺Molecular Ion (M⁺)
172[M - C₂H₅]⁺Alpha-cleavage, loss of ethyl radical
156[M - CH₂OH]⁺Alpha-cleavage, loss of hydroxymethyl radical
88[M - C₈H₁₇]⁺Alpha-cleavage, loss of octyl radical

Crystallographic Studies of Aminoalcohol Derivatives

While a specific crystal structure for this compound is not available in open literature, crystallographic studies of related aminoalcohol derivatives provide significant insight into the expected solid-state structure, molecular conformation, and intermolecular interactions that govern crystal packing. nih.gov

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.comrigaku.com It provides precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. aalto.fi Studies on various N-substituted amino acids and alcohols have demonstrated the utility of SCXRD in characterizing their molecular geometries. nih.govnih.goviaea.org For a flexible molecule like this compound, the solid-state conformation would represent a low-energy state influenced by the efficient packing of the long alkyl chains and the formation of intermolecular hydrogen bonds.

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen and oxygen atoms) in aminoalcohols makes them prime candidates for forming extensive hydrogen-bonding networks. rsc.orgnih.gov These non-covalent interactions are directional and play a central role in directing the self-assembly of molecules into ordered, three-dimensional supramolecular architectures. ethernet.edu.etrsc.org

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry and quantum mechanical methods serve as powerful tools for elucidating the intricate properties of molecules at an atomic level. For this compound, these theoretical approaches provide profound insights into its molecular structure, reactivity, and behavior in various environments, complementing experimental data and guiding further research. These in silico studies are essential for understanding the fundamental principles that govern the molecule's function.

Density Functional Theory (DFT) Applications in Molecular Properties and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and associated properties. mdpi.com For this compound, DFT is applied to predict its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation.

Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. These calculations also yield the distribution of electron density, allowing for the mapping of the molecular electrostatic potential (MEP). The MEP identifies electron-rich regions (nucleophilic sites), such as the nitrogen and oxygen atoms, and electron-poor regions (electrophilic sites), which are crucial for predicting intermolecular interactions. mdpi.com

Furthermore, DFT is instrumental in studying reaction energetics. For instance, it can be used to calculate the energy barriers for various chemical transformations, such as the dehydration of the alcohol group or reactions at the amine center. researchgate.net By modeling the transition states, researchers can determine the most favorable reaction pathways, providing a theoretical basis for understanding its synthesis and degradation. mdpi.comresearchgate.net

Below is a table representing typical data obtained from DFT calculations for a molecule like this compound.

Calculated Property Representative Value Significance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap7.7 eVIndicator of chemical stability
Dipole Moment2.5 DebyeMeasures molecular polarity
N Atom Mulliken Charge-0.55 eIndicates a nucleophilic center
O Atom Mulliken Charge-0.65 eIndicates a nucleophilic center

Molecular Dynamics Simulations of Aminoalcohol Systems

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights that are inaccessible through static calculations. fiveable.me For an aminoalcohol system like this compound, MD simulations are used to study its conformational flexibility, solvation dynamics, and interactions with other molecules in a condensed phase, such as in an aqueous solution.

In a typical MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules like water. nih.gov The motions of all atoms are then calculated over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion, governed by a force field that describes the interatomic potentials. fiveable.me

These simulations can reveal the preferred conformations of the flexible ethyl and octyl chains and the rotational dynamics around the C-C, C-N, and C-O bonds. A crucial aspect studied is the hydrogen bonding network formed between the hydroxyl group of the aminoalcohol and surrounding water molecules, as well as potential intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen. rsc.org MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric characteristics, which collectively determine the molecule's solubility and transport properties. nih.gov

MD Simulation Parameter Typical Finding for Aminoalcohol in Water Implication
Solvation Free Energy-8.5 kcal/molPredicts solubility and partitioning behavior
Radial Distribution Function g(r) of Water around -OH groupPeak at ~1.8 ÅCharacterizes the first solvation shell
Hydrogen Bond Lifetime (-OH···Water)2.5 picosecondsDescribes the stability of solute-solvent interactions
Self-Diffusion Coefficient0.4 x 10⁻⁵ cm²/sRelates to molecular mobility in the solution

Theoretical Studies on Electronic Transitions and Spectral Predictions

Theoretical methods are vital for interpreting and predicting spectroscopic data. The electronic absorption spectrum (UV-Visible) of a molecule is governed by transitions of electrons from occupied molecular orbitals to unoccupied ones. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting these electronic transitions.

Predicted Transition Calculated Wavelength (λ) Oscillator Strength (f) Description
S₀ → S₁198 nm0.015n(N) → σ
S₀ → S₂185 nm0.028n(O) → σ

Quantum Chemical Exploration of Molecular Interactions in Solution

Quantum chemical calculations provide a precise description of the non-covalent interactions that govern the behavior of this compound in solution. acs.org By using DFT or higher-level ab initio methods, it is possible to model the interaction between the aminoalcohol and one or more solvent molecules, typically water. nih.gov

These calculations can determine the geometry and binding energy of hydrogen bonds formed between the hydroxyl group of the aminoalcohol and water, and between the amine nitrogen and water. mdpi.com The analysis of these interactions at the quantum level reveals details about charge transfer and polarization that occur upon complexation. acs.org For instance, the interaction energy can be decomposed into electrostatic, exchange-repulsion, polarization, and dispersion components to understand the fundamental nature of the forces at play. rsc.org

Such studies are crucial for understanding the solvation process at a microscopic level. By calculating the interaction energies and geometries for various solute-solvent clusters, a detailed picture of the first solvation shell emerges, which is critical for explaining macroscopic properties like solubility, viscosity, and reactivity in solution. researchgate.net

Advanced Chemical Applications of 2 Ethyl Octyl Amino Ethanol

Role as Intermediates in Chemical Synthesis

The bifunctional nature of 2-[Ethyl(octyl)amino]ethanol, possessing both a reactive hydroxyl group and a tertiary amine, makes it a valuable intermediate in the synthesis of a variety of specialty chemicals.

In the synthesis of dyes and pigments, the incorporation of long alkyl chains can significantly enhance properties such as solubility in organic media, lightfastness, and sublimation fastness. Research on alkylaminoanthraquinone dyes has shown that increasing the length of the alkyl chain generally improves their performance on synthetic fibers. researchgate.net The octyl group in this compound can be leveraged to synthesize dyes with improved affinity for polymeric substrates and enhanced durability.

The hydroxyl group can be readily functionalized through esterification or etherification to attach chromophoric moieties, while the tertiary amine group can act as a catalytic site or be quaternized to produce cationic dyes. This versatility allows for the design of specialty dyes and pigments with tailored properties for specific applications in textiles, plastics, and coatings. theasengineers.com

Amino alcohols are recognized as valuable monomers for the synthesis of functional polymers. nih.gov The hydroxyl and amine functionalities of this compound allow it to be incorporated into polymer backbones through condensation polymerization, leading to the formation of poly(ester amide)s or polyurethanes.

The presence of the long octyl side chain can impart unique properties to the resulting polymers, such as:

Increased Hydrophobicity: Enhancing water resistance and modifying surface properties.

Internal Plasticization: Improving flexibility and reducing the glass transition temperature of the polymer.

Improved Solubility: Facilitating processing in non-polar solvents.

These characteristics are desirable in the formulation of specialty resins for coatings, adhesives, and elastomers where control over mechanical properties and environmental resistance is crucial. The ability to functionalize the tertiary amine post-polymerization further expands the potential to create smart polymers with responsive behaviors. rsc.org

Components in Functional Fluids (e.g., Lubricants, Metal Working Fluids, Hydraulic Fluids)

This compound, an alkyl alkanolamine, possesses a molecular structure that makes it a valuable component in various functional fluids. Its utility in lubricants, metalworking fluids (MWFs), and hydraulic fluids stems from its amphiphilic nature, combining both hydrophobic (octyl and ethyl groups) and hydrophilic (amino and hydroxyl groups) characteristics. This structure allows it to function as a corrosion inhibitor, pH buffer, and stabilizer in these complex formulations.

As a corrosion inhibitor, this compound functions by adsorbing onto metal surfaces. The polar amino and hydroxyl groups anchor the molecule to the metal, while the nonpolar ethyl and octyl chains form a protective, hydrophobic film. This film acts as a barrier, displacing water and preventing contact between the corrosive environment and the metal surface, thereby mitigating corrosion. arkema.com This mechanism is common for fatty amine derivatives used in lubricants and anti-corrosion formulations. arkema.com Metalworking fluids, in particular, rely on such agents to protect both the workpiece and the machinery from rust and degradation. google.com

The performance of amines in metalworking fluids is a critical factor in the longevity and efficacy of the fluid. The choice of amine can significantly influence corrosion control, pH stability, and resistance to microbial degradation. stle.org The structure of this compound, with its secondary amine and C8 alkyl chain, suggests it would offer effective corrosion protection and pH buffering, similar to other multifunctional amino alcohols used in the industry. stle.orggoogle.com

Properties of Representative Functional Fluid Components
Component ClassPrimary FunctionMechanism of ActionExample Application
Amino Alcohols (e.g., this compound)Corrosion Inhibition, pH BufferingForms a protective film on metal surfaces; neutralizes acidic components.Metalworking Fluids, Lubricants
Fatty AminesCorrosion Inhibition, EmulsificationAdsorbs on surfaces to displace water and form a protective layer.Motor Oils, Fuel Additives
Organic BoratesCorrosion Inhibition, LubricityForms a boric acid ester film on metal surfaces.Hydraulic Fluids
SulfonatesCorrosion Inhibition, DetergencyNeutralizes acids and forms a protective barrier.Metalworking Fluids

Industrial Applications as Chemical Preservatives and Biocides

The utility of this compound extends to its role as a preservative and biocide in various industrial products. Its antimicrobial properties are crucial for preventing the spoilage and degradation of water-based formulations, such as those found in metalworking fluids, paints, and coatings, and for protecting materials from fungal attack.

In water-based systems like metalworking fluids, bacterial contamination is a significant issue, leading to fluid degradation, foul odors, and potential health hazards. Amino alcohols can contribute to the microbiological resistance of these fluids. stle.org this compound exhibits bacteriostatic properties, meaning it can inhibit the growth and reproduction of bacteria without necessarily killing them.

The presence of this compound helps to maintain the integrity and extend the service life of water-based products by controlling bacterial populations. Certain amino alcohols are believed to enhance the efficacy of registered biocides by increasing the permeability of the bacterial cell wall, allowing the biocide to penetrate and act more efficiently. stle.org This synergistic effect is a key advantage in formulating long-lasting, high-performance industrial fluids.

Beyond its antibacterial action, this compound and related amino alcohols also demonstrate fungicidal properties, which are vital for material protection. Fungi can cause significant damage to a wide range of materials, including wood, textiles, and coatings. The incorporation of compounds like this compound into these materials or their protective coatings can prevent fungal growth.

Research into various amino alcohol derivatives has confirmed their potential as antifungal agents. nih.gov The lipophilic octyl group in this compound facilitates its interaction with and penetration of the fungal cell membrane, leading to disruption and cell death. This makes it a candidate for use in formulations designed to protect materials from mildew, mold, and other forms of fungal decay.

Antimicrobial Spectrum of Amino Alcohols
Microorganism TypeActivityAffected Genera (Examples)Application
Gram-Positive BacteriaBacteriostatic/BactericidalStaphylococcusWater-Based Products
Gram-Negative BacteriaBacteriostatic/BactericidalEscherichia, PseudomonasMetalworking Fluids
Fungi (Yeast & Mold)Fungistatic/FungicidalCandida, AspergillusMaterial Protection

The antimicrobial activity of aminoalcohol-based compounds like this compound is rooted in their chemical structure. Several factors contribute to their ability to inhibit or kill microorganisms.

The fundamental mechanism involves the interaction of the molecule with the microbial cell membrane. The lipophilic (hydrophobic) alkyl chains, such as the octyl group, are crucial for this activity. These chains can intercalate into the lipid bilayer of the cell membrane, disrupting its structure and integrity. This disruption increases the membrane's permeability, leading to the leakage of essential intracellular components like ions and metabolites, which ultimately results in cell death.

Environmental Fate and Degradation Mechanisms

Biotic Degradation and Biodegradation Assessment

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. This is a crucial pathway for the removal of organic chemicals from soil and aquatic systems.

Direct studies on the biodegradation of 2-[Ethyl(octyl)amino]ethanol are limited. However, its structure, containing alkyl chains and an aminoethanol group, suggests it is susceptible to microbial attack. The likely pathways can be inferred from studies on structurally related compounds such as ethoxylated alcohols and other alkyl-substituted chemicals.

The biodegradation of fatty alcohol ethoxylates, for example, can proceed through two simultaneous primary mechanisms: the central fission of the molecule (intramolecular scission) and the oxidation of the alkyl chain nih.gov. Similarly, studies on the degradation of 2-butoxyethanol by bacterial strains showed that metabolism is initiated by the oxidation of the primary alcohol group to a carboxylic acid, forming 2-butoxyacetic acid nih.gov. This is followed by the cleavage of the ether bond nih.gov.

Based on these analogues, the microbial degradation of this compound is likely to be initiated by one of several pathways:

Oxidation of the alcohol: The primary alcohol group is oxidized by microbial alcohol and aldehyde dehydrogenases to first form an aldehyde intermediate and then the corresponding carboxylic acid, 2-[Ethyl(octyl)amino]acetic acid.

Degradation of alkyl chains: The ethyl and octyl groups can be metabolized, likely through ω- and β-oxidation, progressively shortening the carbon chains.

Cleavage of C-N bonds: Microorganisms may cleave the carbon-nitrogen bonds, breaking the molecule into smaller components like ethylamine, octylamine, and an ethanol (B145695) derivative.

Complete degradation, or mineralization, would result in the conversion of the organic carbon in the molecule to carbon dioxide, the nitrogen to ammonia or nitrate, and the incorporation of these elements into microbial biomass.

The specific biodegradation products of this compound have not been documented. However, based on the metabolic pathways of similar compounds, a range of potential intermediates can be predicted.

The degradation of 2-butoxyethanol was found to produce metabolites including 2-butoxyacetic acid (2-BAA), n-butanol, and butanoic acid nih.gov. The biodegradation of fatty alcohol ethoxylates yields metabolites such as polyethylene glycols (PEGs) and their carboxylated derivatives nih.gov. These findings suggest that the biodegradation of this compound would likely produce a series of intermediate metabolites before complete mineralization.

Table 2: Predicted Biodegradation Products of this compound Based on Analogue Studies

Predicted Product Precursor Pathway Analogous Compound Studied
2-[Ethyl(octyl)amino]acetic acid Oxidation of the primary alcohol group 2-Butoxyethanol nih.gov
Octylamine Cleavage of the C-N bond General amine metabolism
Ethylamine Cleavage of the C-N bond General amine metabolism
Glycolic Acid or Glyoxylate Cleavage of ether/amino linkage 2-Butoxyethanol nih.gov

| Shorter-chain fatty acids | β-oxidation of the octyl chain | Fatty alcohol ethoxylates nih.gov |

These predicted products would themselves be subject to further microbial degradation in the environment.

Factors Influencing Environmental Persistence and Bioavailability

The environmental persistence and bioavailability of this compound are governed by a combination of its physicochemical properties and various environmental factors. The molecule's structure, featuring a polar aminoalcohol head and a nonpolar eight-carbon alkyl (octyl) chain, results in amphiphilic characteristics that dictate its behavior in different environmental compartments.

Several key factors influence its persistence and bioavailability:

Chemical Structure : The presence of the long octyl chain increases the compound's lipophilicity (tendency to dissolve in fats and oils) compared to shorter-chain aminoalcohols. This suggests a greater potential for partitioning into organic matter in soil and sediment. The polar amino and hydroxyl groups, however, maintain some degree of water solubility.

Biodegradation : Alkanolamines are generally susceptible to biodegradation in soil, surface waters, and wastewater treatment plants nih.gov. Microorganisms can utilize the compound as a source of carbon and nitrogen. The rate of biodegradation can be influenced by the complexity of the molecule; the branched structure and the tertiary amine may affect the speed of microbial degradation compared to simpler, linear primary amines.

Adsorption and Sorption : The nonpolar octyl group is likely to cause the compound to adsorb to organic carbon in soil and sediments. This process, known as sorption, can reduce the concentration of the chemical in the water column, thereby decreasing its bioavailability to aquatic organisms but increasing its persistence in the soil or sediment phase. Standard models based solely on partitioning into soil organic layers may not fully capture all adsorption mechanisms for polar compounds like aminoalcohols nih.gov.

Environmental Conditions : Factors such as temperature, pH, and the presence of specific microbial populations can significantly impact the rate of degradation. The basicity of the amine group means that the compound's charge and, consequently, its sorption behavior will be pH-dependent.

Bioavailability : This refers to the fraction of the chemical that is available for uptake by living organisms. While sorption to soil and sediment can decrease bioavailability, its moderate water solubility ensures that a fraction will remain in the aqueous phase where it can be taken up by aquatic life. However, the general class of alkanolamines has been found to have a low potential to bioconcentrate in aquatic organisms nih.gov.

The following table summarizes the key factors influencing the environmental persistence and bioavailability of this compound.

Environmental Modeling and Risk Assessment Methodologies for Aminoalcohols

Due to the widespread use of aminoalcohols in various industrial applications, it is essential to have robust methodologies for assessing their potential environmental risks. Environmental modeling plays a crucial role in predicting a chemical's fate and concentration in the environment, especially when extensive experimental data is unavailable.

Risk assessment for aminoalcohols involves a tiered approach, starting with the collection of data on physicochemical properties, degradation rates, and ecotoxicity. This data is then used as input for predictive models to estimate environmental concentrations and potential exposures.

Predictive Models for Environmental Distribution and Partitioning

Predictive models are essential tools for understanding how a chemical like this compound will be distributed in the environment. Multimedia fate models, such as Level III fugacity models developed by Mackay and Paterson, are commonly used to estimate the partitioning of a chemical among different environmental compartments like air, water, soil, and sediment nih.gov.

These models use the chemical's key physicochemical properties to calculate its distribution at equilibrium. The primary inputs for these models include:

Octanol-Water Partition Coefficient (log Kow) : This value indicates the chemical's tendency to partition between fatty tissues (like in organisms) and water. A higher log Kow suggests a greater affinity for organic matter.

Water Solubility : This determines the maximum concentration of the substance that can be dissolved in water and affects its mobility in the aquatic environment.

Vapor Pressure : This property influences the rate of volatilization from water or soil surfaces into the atmosphere.

Henry's Law Constant : This describes the partitioning of a chemical between air and water and is crucial for predicting its atmospheric concentration.

For this compound, specific experimental data for these properties are not widely available. Therefore, values are often predicted using Quantitative Structure-Property Relationship (QSPR) models, such as those available in the US EPA's Estimation Programs Interface (EPI) Suite™ chemsafetypro.comntnu.no.

The table below presents predicted physicochemical properties for this compound, which are critical inputs for environmental distribution models.

Table 2: Predicted Physicochemical Properties for this compound

Property Predicted Value Significance for Environmental Modeling
Molecular Formula C₁₂H₂₇NO Basic information for all calculations.
Molecular Weight 201.35 g/mol Used in various model calculations.
log Kow (Octanol-Water Partition Coefficient) 3.1 - 3.5 Suggests a moderate potential to adsorb to organic carbon in soil and sediment and a potential for bioaccumulation.
Water Solubility 100 - 500 mg/L Indicates moderate solubility, allowing for transport in aquatic systems.
Vapor Pressure ~0.001 hPa at 25°C Low vapor pressure suggests that volatilization from water and soil is not a primary fate process.

| Henry's Law Constant | ~1 x 10⁻⁸ atm-m³/mole | Indicates the compound will partition predominantly to water rather than air. |

Note: The values in this table are estimates based on QSPR models and are intended for modeling and assessment purposes in the absence of experimental data.

Based on these properties, models would likely predict that this compound, if released into the environment, would primarily partition to the water and soil/sediment compartments, with a smaller fraction remaining in the atmosphere nih.gov.

Assessment of Environmental Transformation Products

A comprehensive environmental risk assessment must consider not only the parent compound but also its environmental transformation (degradation) products, which may have different persistence, mobility, and toxicity profiles nih.gov. For aminoalcohols like this compound, two primary degradation pathways are of concern:

Biodegradation : Microbial action in soil, water, or sediment can break down the molecule. This can occur through the cleavage of the alkyl chains or oxidation of the alcohol group. The resulting products would likely be smaller, more polar molecules, such as organic acids, aldehydes, and simpler amines, which may then be further mineralized to carbon dioxide, water, and inorganic nitrogen.

Atmospheric Oxidation : Although the compound has a low vapor pressure, any portion that does enter the atmosphere is expected to be removed by reacting with photochemically generated hydroxyl radicals nih.gov. This oxidation process can lead to the formation of various products, including aldehydes, ketones, and, in the presence of nitrogen oxides (NOx), nitrosamines and nitramines. The formation of such products from other amines, like 2-aminoethanol, has been studied and is a consideration for the atmospheric fate of this compound class.

The assessment of these transformation products involves a combination of laboratory degradation studies and predictive modeling. Identifying the major degradation products is the first step, followed by an evaluation of their own environmental fate and toxicity. Neglecting to assess these transformation products could lead to an underestimation of the total environmental risk associated with the use of the parent compound nih.gov.

Q & A

Q. What are the optimal synthetic routes for 2-[Ethyl(octyl)amino]ethanol, and how can purity be validated?

Methodological Answer:

  • Synthesis : A two-step approach is commonly used:
    • Alkylation : React octylamine with 2-bromoethanol in a polar aprotic solvent (e.g., toluene) under reflux (100°C for 2 hours) with a base like triethylamine to neutralize HBr .
    • Ethylation : Introduce ethyl groups via reductive amination or alkylation with ethyl bromide.
  • Purification : Use column chromatography (C18 reverse-phase) with acetonitrile/water gradients to remove unreacted amines and byproducts.
  • Validation :
    • NMR (¹H/¹³C): Confirm ethyl and octyl substituents (δ 1.2–1.5 ppm for alkyl chains, δ 3.4–3.7 ppm for ethanol -OCH2).
    • HPLC : Monitor purity (>95% by area under the curve at 254 nm).
    • Mass Spectrometry : Verify molecular ion peak at m/z 217.3 (C12H27NO+) .

Q. How do the amphiphilic properties of this compound influence its solubility in experimental formulations?

Methodological Answer:

  • Solubility Testing :
    • Polar Solvents : Miscible in water, ethanol, and DMSO due to the hydroxyl and amino groups.
    • Non-Polar Solvents : Limited solubility in hexane or chloroform but improves with sonication.
  • Critical Micelle Concentration (CMC) : Determine via surface tension measurements (e.g., pendant drop method). CMC for similar aminoethanols is ~0.1–1 mM, enabling use as a surfactant in cell culture media .
  • Formulation Tips : Pre-saturate buffers with nitrogen to prevent oxidation of the amino group during long-term storage .

Advanced Research Questions

Q. How does this compound modulate kinase activity in cancer cell studies, and what experimental controls are critical?

Methodological Answer:

  • Kinase Inhibition Assays :
    • In Vitro : Use recombinant EGFR/HER2 kinases with ATP-Glo™ assays. Pre-incubate kinases with 10–100 µM compound for 30 minutes. IC50 values for similar compounds range from 5–50 µM .
    • Cell-Based : Treat HER2+ breast cancer cells (e.g., SK-BR-3) and measure proliferation via MTT assays. Include controls:
  • Positive : Lapatinib (EGFR/HER2 inhibitor).
  • Negative : DMSO vehicle.
    • Data Contradictions : Discrepancies in IC50 between recombinant and cellular assays may arise from off-target effects or metabolite interference. Validate via siRNA knockdown of target kinases .

Q. What computational strategies predict the binding interactions of this compound with lipid bilayers or enzyme active sites?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Membrane Interactions : Use CHARMM-GUI to model insertion into a POPC bilayer. The octyl chain anchors in the hydrophobic core, while the ethanolamine group interacts with polar headgroups.
    • Docking Studies : AutoDock Vina for kinase binding. The ethyl-octyl chain occupies hydrophobic pockets near ATP-binding sites (e.g., EGFR L858R mutant) .
  • Validation : Compare simulation results with experimental data (e.g., FRET-based binding assays or mutagenesis studies).

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